molecular formula C14H15NOS B11792696 (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

Cat. No.: B11792696
M. Wt: 245.34 g/mol
InChI Key: KZORPYNEQZBAEC-UHFFFAOYSA-N
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Description

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol . This compound is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a phenylmethanol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Ethylthio)phenyl)(pyridin-2-yl)methanone
  • Phenyl(pyridin-2-yl)methanol

Uniqueness

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is unique due to the presence of both an ethylthio group and a pyridine ring, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

(4-ethylsulfanylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C14H15NOS/c1-2-17-12-8-9-15-13(10-12)14(16)11-6-4-3-5-7-11/h3-10,14,16H,2H2,1H3

InChI Key

KZORPYNEQZBAEC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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